Bms-707035

Overview

Description

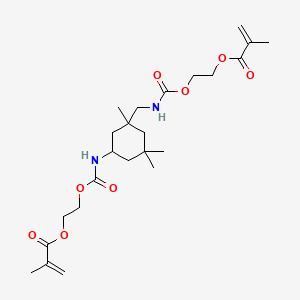

BMS-707035 is a potent, specific, and reversible HIV-I integrase (IN) inhibitor that blocks HIV IN strand transfer activity with an IC50 of 15 nM . Retroviral IN is an enzyme produced by a retrovirus (such as HIV) that enables its genetic material to be integrated into the DNA of the infected cell .

Synthesis Analysis

BMS-707035 was discovered by systematic optimization of N-methylpyrimidinone carboxamides guided by structure-activity relationships (SARs) and the single crystal X-ray structure of compound 10 . The unexpectedly advantageous profiles of N-methylpyrimidinone carboxamides with a saturated C2-substituent may be due, in part, to the geometric relationship between the C2-substituent and the pyrimidinone core .

Molecular Structure Analysis

The single crystal X-ray structure of compound 10 provided support for the design of a spirocyclic series 12 which led to the discovery of the morpholino-fused pyrimidinone series 13 . Several carboxamides derived from this bicyclic scaffold displayed improved antiviral activity and pharmacokinetic profiles when compared with corresponding spirocyclic analogs .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of BMS-707035 are guided by structure-activity relationships (SARs) and the single crystal X-ray structure of compound 10 . The design of a spirocyclic series 12 led to the discovery of the morpholino-fused pyrimidinone series 13 .

Physical And Chemical Properties Analysis

BMS-707035 has a chemical formula of C17H19FN4O5S, an exact mass of 410.11, and a molecular weight of 410.420 . It is insoluble in water and ethanol, but it has a solubility of ≥41 mg/mL in DMSO .

Scientific Research Applications

HIV-1 Infection Treatment

BMS-707035 has been used in clinical research studies to assess its safety, pharmacokinetics, and pharmacodynamics in subjects infected with HIV-1 . The purpose of these studies is to evaluate the antiviral activity of selected doses of BMS-707035 administered orally to HIV-1 infected subjects .

HIV Integrase Inhibition

BMS-707035 is a specific HIV-I integrase (IN) inhibitor . Retroviral IN is an enzyme produced by a retrovirus (such as HIV) that enables its genetic material to be integrated into the DNA of the infected cell . BMS-707035 is an investigational IN inhibitor .

Pharmacokinetics Study

The pharmacokinetics of multiple doses of BMS-707035 in HIV-1 infected subjects have been assessed . This involves studying how the drug is absorbed, distributed, metabolized, and excreted by the body .

Pharmacodynamics Study

The pharmacodynamics of BMS-707035, which is the study of the biochemical and physiological effects of the drug and its mechanisms of action, have also been evaluated .

Study of Drug Resistance

Certain IN mutations, such as V75I, Q148R, V151I, and G163R, have been found to have resistance to BMS-707035 . This aspect of the drug’s application involves studying these mutations and their impact on the effectiveness of the drug .

Interaction with DNA

The binding of BMS-707035 to IN and target DNA to IN are mutually exclusive . The four terminal bases at the 5’ end of LTR can affect the binding of BMS-707035 to IN . The 3’ terminus of the viral LTR can regulate the kinetics of binding and dissociation, which will then retard the rate of BMS-707035 association with IN .

Mechanism of Action

Safety and Hazards

BMS-707035 is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to remove to fresh air and give oxygen if breathing is difficult . If swallowed, it is advised to wash out the mouth with copious amounts of water and call a physician .

properties

IUPAC Name |

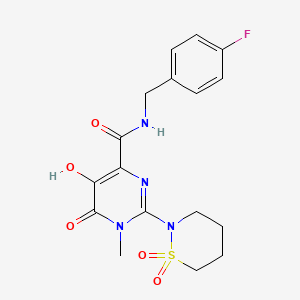

2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O5S/c1-21-16(25)14(23)13(15(24)19-10-11-4-6-12(18)7-5-11)20-17(21)22-8-2-3-9-28(22,26)27/h4-7,23H,2-3,8-10H2,1H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIWZCGZPBJWBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(N=C1N2CCCCS2(=O)=O)C(=O)NCC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025869 | |

| Record name | 2-(1,1-Dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bms-707035 | |

CAS RN |

729607-74-3 | |

| Record name | BMS-707035 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0729607743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HIV Integrase Inhibitor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(1,1-Dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-707035 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PR4P7YOKT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the mechanism of action of BMS-707035 against HIV-1?

A1: BMS-707035 is a potent HIV-1 integrase strand transfer inhibitor (INSTI). [, , , ] INSTIs like BMS-707035 specifically target the strand transfer step of HIV-1 integrase, preventing the integration of viral DNA into the host cell genome. This effectively blocks viral replication, making it a key target for antiretroviral therapy. [, ]

Q2: What is the current status of BMS-707035 in clinical development?

A2: While initially promising, BMS-707035 development was halted at the Phase II clinical trial stage. [] Despite this setback, the research surrounding BMS-707035 provided valuable insights for the development of other integrase inhibitors.

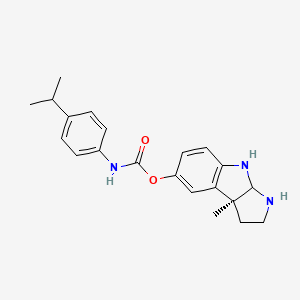

Q3: What are the structural features of BMS-707035 and similar compounds being investigated as HIV-1 integrase inhibitors?

A3: BMS-707035 belongs to a class of compounds that feature a 3-hydroxy-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one core. [] Researchers have synthesized and evaluated various derivatives within this chemical class, aiming to optimize their potency and pharmacological properties as HIV-1 integrase inhibitors.

Q4: How does the emergence of drug resistance impact the development of HIV-1 integrase inhibitors?

A4: The continuous development of new HIV-1 integrase inhibitors is crucial due to the potential for viral resistance. [] As HIV replicates under therapeutic pressure, mutations can arise in the integrase enzyme, leading to reduced susceptibility to existing inhibitors. This highlights the ongoing need for novel INSTIs with improved resistance profiles.

Q5: What are the future directions for research on HIV-1 integrase inhibitors?

A5: Future research will likely focus on developing new generations of HIV-1 integrase inhibitors with enhanced potency, improved resistance profiles, and more favorable pharmacokinetic properties. [, ] Understanding the structural basis of inhibitor binding and the mechanisms of resistance will be crucial for designing more effective therapeutic agents against HIV-1.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

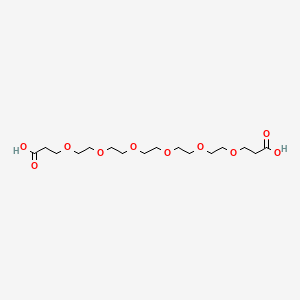

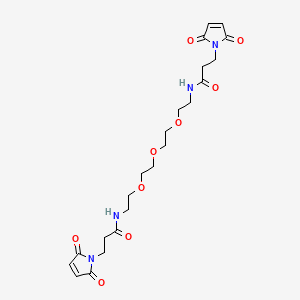

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B606165.png)

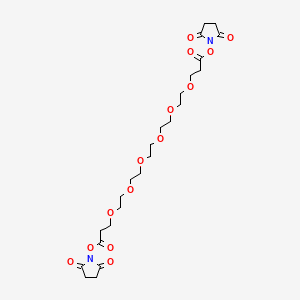

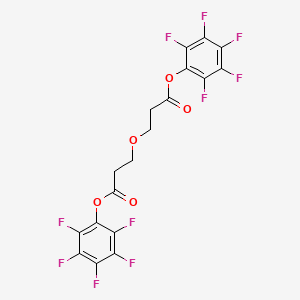

![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B606171.png)